molecular formula C11H16N2 B6334358 3-Piperidin-3-yl-phenylamine CAS No. 916421-42-6

3-Piperidin-3-yl-phenylamine

Cat. No.: B6334358
CAS No.: 916421-42-6
M. Wt: 176.26 g/mol
InChI Key: BOSQHIJRMAXPNN-UHFFFAOYSA-N
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Description

3-Piperidin-3-yl-phenylamine is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring an aniline group attached to a piperidine ring. This structure serves as a versatile scaffold for constructing novel bioactive molecules. Piperidine derivatives are prominent in pharmaceutical research, frequently employed as key building blocks in the synthesis of compounds for investigating neurological and pain pathways . The piperidine moiety is a critical structural feature in many receptor ligands, and its protonation state at physiological pH is crucial for interactions with biological targets, such as forming salt bridges with key amino acid residues in receptor binding pockets . Research into similar aniline and piperidine-containing compounds demonstrates their application in developing potential therapeutics. For instance, such structures are integral to the synthesis of dual-acting histamine H3 and sigma-1 receptor ligands, which are being explored for their antinociceptive properties in models of neuropathic pain . Furthermore, the piperidine-aniline core is a common pharmacophore in the design of bivalent ligands, such as those aiming to combine opioid agonist and COX inhibitor activity within a single molecule for enhanced pain management . This product is intended for research purposes as a chemical intermediate. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-3-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSQHIJRMAXPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization of 3 Piperidin 3 Yl Phenylamine and Analogues

Spectroscopic Techniques for Structural Elucidation

The molecular architecture of 3-Piperidin-3-yl-phenylamine, a compound featuring a piperidine (B6355638) ring linked to a phenylamine moiety, can be comprehensively determined using a combination of spectroscopic methods. These techniques provide unique insights into the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule. For a molecule like this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous signal assignment.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the piperidine ring and the phenylamine group.

The protons on the aromatic ring of the phenylamine moiety are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm . The substitution pattern on the aromatic ring will influence the multiplicity of these signals, which can be predicted using established substituent chemical shift increments. The protons of the piperidine ring will resonate in the upfield region, generally between δ 1.5 and 3.5 ppm. The exact chemical shifts and multiplicities will depend on the conformation of the piperidine ring and the position of the substituents. The proton attached to the nitrogen of the aniline (B41778) group (NH₂) and the piperidine ring (NH) will appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound | Proton | Expected Chemical Shift (ppm) | Multiplicity | | :--- | :--- | :--- | | Aromatic-H | 6.5 - 7.5 | Multiplet | | Piperidine-H (axial & equatorial) | 1.5 - 3.5 | Multiplet | | NH₂ (Aniline) | Broad singlet | | NH (Piperidine) | Broad singlet |

Note: These are expected values based on analogue data and general spectroscopic principles.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for the carbon atoms of the aromatic ring and the piperidine ring.

The carbon atoms of the phenyl ring are expected to resonate in the range of δ 110-150 ppm kpi.ua. The carbon atom attached to the nitrogen atom (C-NH₂) will be significantly deshielded. The carbon atoms of the piperidine ring will appear in the upfield region, typically between δ 20 and 60 ppm hmdb.ca. The chemical shifts of the piperidine carbons are sensitive to the ring conformation and the presence of substituents.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
Aromatic C-NH₂ 140 - 150
Aromatic C-H 110 - 130
Aromatic C-C(piperidine) 135 - 145
Piperidine C-N 40 - 55
Piperidine CH₂ 20 - 40

Note: These are expected values based on analogue data and general spectroscopic principles.

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed for the structural elucidation of complex molecules like this compound and its analogues optica.orgoptica.orgnih.govmdpi.comresearchgate.net.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling network within the piperidine ring and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the piperidine ring and the phenylamine moiety, for instance, by showing a correlation between the piperidine protons at position 3 and the aromatic carbon at the point of attachment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H and C-N bonds of the amine and piperidine groups, as well as for the aromatic ring.

The N-H stretching vibrations of the primary amine (NH₂) in the aniline moiety typically appear as two bands in the region of 3300-3500 cm⁻¹ doi.org. The secondary amine (NH) in the piperidine ring will show a single, weaker absorption in the same region. The C-N stretching vibrations for aromatic amines are usually found in the 1250-1335 cm⁻¹ range, while those for aliphatic amines are in the 1020-1250 cm⁻¹ region doi.org. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (Aniline) N-H Stretch 3300 - 3500 (two bands)
Secondary Amine (Piperidine) N-H Stretch 3300 - 3500 (one band)
Aromatic Amine C-N Stretch 1250 - 1335
Aliphatic Amine C-N Stretch 1020 - 1250
Aromatic Ring C-H Stretch > 3000

Note: These are expected values based on general spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenylamine chromophore.

Aniline and its derivatives typically exhibit two absorption bands in the UV region. The first, more intense band, known as the E2-band, appears around 230-240 nm and is due to a π → π* transition of the benzene (B151609) ring. The second, less intense band, the B-band, is observed around 280-290 nm and arises from a π → π* transition that is characteristic of the benzene ring with an amino substituent. The position and intensity of these bands can be influenced by the solvent polarity and by substitution on the aromatic ring. For instance, a UV-Vis spectrum of a related compound, 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, shows absorption maxima that can be used for comparative purposes.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Transition Expected λmax (nm)
π → π* (E2-band) ~ 230 - 240

Note: These are expected values based on analogue data and general spectroscopic principles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

3-Phenylpiperidine (B1330008) has a molecular formula of C₁₁H₁₅N and a molecular weight of approximately 161.24 g/mol . nih.govsigmaaldrich.com In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z 161. The fragmentation of such compounds is governed by the stability of the resulting ions. For amines, fragmentation often involves the loss of substituents attached to the nitrogen or the ring. libretexts.org The mass spectrum of 4-Phenylpiperidine, another constitutional isomer, shows a prominent molecular ion peak, which is characteristic of stable aromatic structures. nist.gov A key fragmentation pathway for piperidine rings involves the cleavage of the C-C bond adjacent to the nitrogen atom. For 3-Phenylpiperidine, this would lead to characteristic fragment ions. The NIST mass spectrum for 3-Phenylpiperidine shows a base peak and other significant peaks that can be attributed to specific fragmentation pathways, providing a fingerprint for the core structure. nih.gov

Table 1: Mass Spectrometry Data for the Analogue 3-Phenylpiperidine This table is interactive. Click on the headers to sort.

Property Value Source
Molecular Formula C₁₁H₁₅N nih.gov
Molecular Weight 161.24 g/mol nih.govsigmaaldrich.com
Exact Mass 161.120449483 Da nih.gov

| Primary Fragmentation Ion | m/z 104 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule.

Single crystal X-ray diffraction studies on analogues of this compound, such as other substituted piperidines, consistently show that the piperidine ring adopts a chair conformation. This conformation is the most stable arrangement, minimizing steric and torsional strain. For instance, the crystallographic analysis of (R)-3-Amino-piperidine-2,6-dione hydrochloride reveals that the piperidine ring exists in a slightly distorted chair conformation. The specific substituents on the ring can influence the degree of this distortion.

The crystal system and space group are fundamental properties determined by SCXRD. A study on a fluoro-derivative of 4-methyl piperidine reported crystallization in the monoclinic P2₁/n space group. researcher.life Another investigation into alanylpiperidine analogues found that despite being similar, two derivatives crystallized in different packing arrangements, one of which was stabilized by strong hydrogen bonds. vulcanchem.com The presence of different functional groups and counter-ions, as in a hydrochloride salt, significantly influences the resulting crystal lattice. For this compound, the presence of both the phenylamine and piperidine moieties would dictate a complex packing arrangement, likely involving a centrosymmetric space group if crystallized as a racemate.

Table 2: Crystallographic Data for Piperidine Analogues This table is interactive. Explore the data points for more information.

Compound Analogue Crystal System Space Group Key Conformation Feature Source
(4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone Orthorhombic Pna2₁ Piperidine chair researcher.life
1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid Not Specified Not Specified Planar arrangement at N2 vulcanchem.com
(R)-3-Amino-piperidine-2,6-dione hydrochloride Not Specified Not Specified Distorted chair

| Fluoro derivative of 4-methyl piperidine | Monoclinic | P2₁/n | Dihedral angle of 36.76° | researcher.life |

The stability of a crystal lattice is determined by a network of intermolecular interactions. In the case of this compound, several types of interactions are expected to play a crucial role. The amino group on the phenyl ring and the secondary amine in the piperidine ring are both capable of acting as hydrogen bond donors and acceptors.

Hirshfeld surface analysis is a powerful tool for quantifying various intermolecular contacts. For a complex quinolinyl-piperidine derivative, this analysis showed that H···H (61.9%), C···H (11.3%), O···H (9.4%), and N···H (5.3%) contacts were the most significant contributors to the crystal packing. nih.gov C–H···π interactions, although weaker, can also play a role in stabilizing the crystal structure. rsc.org The combination of these forces dictates the final solid-state architecture of the compound.

Chiral Analysis for Enantiomeric Purity and Absolute Configuration

The carbon atom at the 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). Chiral analysis is essential for separating these enantiomers and determining the absolute configuration of a sample.

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For piperidine-based compounds, cellulose-based CSPs such as Chiralcel® and Chiralpak® are highly effective. nih.gov A robust chiral HPLC method was developed for the analogue piperidin-3-amine, which lacks the phenyl group. Due to its weak UV absorption, pre-column derivatization with p-toluenesulfonyl chloride was employed to introduce a chromophore. The separation was achieved on a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol, yielding excellent resolution (Rₛ > 4.0) between the enantiomers. nih.gov The choice of mobile phase, including polar modifiers and additives, is critical for optimizing the separation. nih.gov

Table 3: Chiral HPLC Method Parameters for a Piperidine Analogue This table provides an example of typical parameters used in chiral separations.

Parameter Condition Source
Analyte Piperidin-3-amine (as derivative) nih.gov
Chiral Stationary Phase Chiralpak AD-H nih.gov
Mobile Phase 0.1% Diethylamine in Ethanol nih.gov
Flow Rate 0.5 mL/min nih.gov
Detection UV at 228 nm nih.gov

| Resolution (Rₛ) | > 4.0 | nih.gov |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful non-destructive technique used to determine the absolute configuration of enantiomers in solution.

While standard electronic CD can be used, Vibrational Circular Dichroism (VCD) has proven to be particularly effective for determining the absolute stereochemistry of substituted piperidines. nih.govresearchgate.net VCD measures the differential absorption in the infrared region, corresponding to vibrational transitions. The experimental VCD spectrum is compared with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution. nih.gov This chemo-enzymatic approach has been successfully used to verify the absolute configuration of various stereo-enriched 3- and 3,4-substituted piperidines. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Analysis

No published data is available.

Vibrational Analysis and Spectroscopic Property Prediction

No published data is available.

Electronic Structure Analysis (e.g., HOMO/LUMO Energies, Band Gaps)

No published data is available.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

No published data is available.

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution and Reactivity Sites

No published data is available.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. set-science.comrsc.org This technique maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that elucidates how neighboring molecules interact. mdpi.com The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com

The surface is typically color-mapped with various properties to highlight key features of intermolecular contacts. One of the most common is the normalized contact distance (dnorm), which is based on the distances of any surface point to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, as well as the van der Waals radii of the respective atoms. set-science.commdpi.com The dnorm map displays a color gradient:

Red regions indicate shorter contacts with negative dnorm values, representing strong interactions such as hydrogen bonds.

White regions represent contacts around the van der Waals separation distance, having a dnorm value of zero.

Blue regions signify longer contacts with positive dnorm values, indicating weaker interactions. set-science.com

Table 1: Illustrative Hirshfeld Surface Analysis Data for Intermolecular Contacts

(Note: The following data is hypothetical and serves to illustrate the typical output of a Hirshfeld surface analysis for a molecule like 3-Piperidin-3-yl-phenylamine.)

Interaction TypeContribution (%)
H···H55.2
C···H / H···C28.5
N···H / H···N14.1
C···C1.5
Other0.7

Molecular Docking Simulations for Interaction Prediction with Molecular Targets

Molecular docking is a computational simulation technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor), to form a stable complex. parssilico.comresearchgate.net This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

The process involves two main steps:

Sampling: A search algorithm generates a wide range of possible conformations (poses) of the ligand within the receptor's binding site. nih.gov

Scoring: A scoring function then evaluates each pose, estimating the binding affinity or the strength of the interaction. nih.gov The result is typically a numerical value, such as a docking score or binding energy (e.g., in kcal/mol), where lower values generally indicate a more favorable and stable interaction. parssilico.com

For this compound, molecular docking simulations could be employed to screen its binding potential against various biological targets, such as enzymes or receptors implicated in disease pathways. The simulation would predict the binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the target's active site. This information is crucial for understanding the compound's potential biological activity and for guiding further lead optimization. nih.gov

Table 2: Example Molecular Docking Simulation Results

(Note: The data presented below is for illustrative purposes only and does not represent actual experimental or computational results for this compound.)

Target ProteinDocking Score (kcal/mol)Interacting ResiduesInteraction Type
Protein Kinase A-8.5Tyr204, Lys72Hydrogen Bond
Val57, Leu173Hydrophobic
Cyclooxygenase-2-7.9Arg120, Tyr355Hydrogen Bond, Pi-Cation
Val539, Leu352Hydrophobic
GABA-A Receptor-9.1Thr128, Ser156Hydrogen Bond
Phe200, Tyr205Pi-Pi Stacking

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of molecules and their complexes over time. nih.gov This computational method calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and binding stability that is not available from static models like molecular docking. nih.govnih.gov

In the context of a ligand-protein complex, an MD simulation can assess the stability of the docked pose. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions in the protein backbone and ligand over time, relative to an initial reference structure. A stable, low-fluctuation RMSD value suggests the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

MD simulations are also increasingly used to study the kinetics of ligand binding, including the rates of association (kₒₙ) and dissociation (kₒff). acs.orgnih.govacs.org The dissociation rate is particularly important, as the residence time of a drug on its target can be a better correlate of efficacy than binding affinity alone. youtube.com For this compound, MD simulations would validate the stability of its binding to a target predicted by docking and provide crucial information on the dynamics and longevity of the interaction. nih.gov

Table 3: Representative Molecular Dynamics Simulation Parameters

(Note: This table contains hypothetical data to illustrate typical outputs from an MD simulation analysis of a ligand-protein complex.)

Simulation ParameterValueInterpretation
Simulation Time100 nsDuration of the simulation.
Average Protein RMSD1.8 ÅIndicates the protein structure is stable.
Average Ligand RMSD0.9 ÅSuggests the ligand remains stable in the binding pocket.
Key Residue RMSF2.5 ÅShows moderate flexibility in a key binding site residue.

Prediction of Global and Local Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. worldscientific.comnih.gov From DFT calculations, various global and local reactivity descriptors can be derived that help predict the chemical behavior of a compound. nih.govscielo.org.mx

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO. A smaller gap indicates higher reactivity and lower kinetic stability.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. worldscientific.comresearchgate.net

Table 4: Example Global Reactivity Descriptors Calculated via DFT

(Note: Values are hypothetical and for illustrative purposes only. All units are in electron volts (eV).)

DescriptorSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--5.8
LUMO EnergyELUMO--1.2
Energy GapΔEELUMO - EHOMO4.6
Chemical Hardnessη(ELUMO - EHOMO) / 22.3
Electronegativityχ-(ELUMO + EHOMO) / 23.5
Electrophilicity Indexωχ² / (2η)2.66

Chemical Reactivity and Mechanistic Pathways of 3 Piperidin 3 Yl Phenylamine

Reactivity of the Piperidine (B6355638) Ring System

The piperidine ring, a saturated six-membered nitrogen heterocycle, exhibits reactivity primarily centered on the nitrogen atom and the adjacent carbon-hydrogen bonds.

Nitrogen Reactivity and Basicity Investigations

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. The basicity of piperidine is a well-established characteristic, with its conjugate acid having a pKa value of approximately 11.22. wikipedia.org This indicates that piperidine is a slightly stronger base than many acyclic secondary amines, such as diethylamine (B46881). ambeed.com The basicity of the piperidine nitrogen in 3-Piperidin-3-yl-phenylamine is influenced by the electronic effects of the phenylamine substituent. However, it is expected to be significantly more basic than the aniline (B41778) nitrogen, whose lone pair is delocalized into the aromatic ring. chemistrysteps.commsu.edu This difference in basicity allows for selective reactions; protonation or alkylation will preferentially occur at the piperidine nitrogen under controlled conditions.

The nucleophilicity of the piperidine nitrogen makes it susceptible to reactions with electrophiles. Common reactions include alkylation, acylation, and sulfonylation, leading to N-substituted piperidine derivatives. The steric environment around the nitrogen, influenced by the conformation of the six-membered ring, can affect the rate and feasibility of these reactions. wikipedia.orgambeed.com

Carbon-Hydrogen Activation and Functionalization

Direct functionalization of the piperidine ring's C-H bonds is a significant area of modern synthetic chemistry, offering pathways to complex derivatives without pre-functionalization. nih.govresearchgate.net These reactions often rely on transition-metal catalysis to achieve site-selectivity. For a 3-substituted piperidine like this compound, the C-H bonds at positions C2, C4, C5, and C6 are potential sites for activation.

Recent studies have demonstrated that directing groups, often installed on the piperidine nitrogen, can control the regioselectivity of C-H functionalization. nih.govacs.org For instance, rhodium-catalyzed reactions can selectively target the C2 or C4 positions depending on the catalyst and the nature of the N-protecting group. nih.gov Palladium-catalyzed C-H arylation has also been shown to be effective, with computational and experimental studies indicating that C-H activation can occur at the C4 position. acs.org Radical-mediated approaches, such as those inspired by the Hofmann-Löffler-Freytag reaction, can achieve functionalization at the δ-carbon (C4) relative to the nitrogen, leading to the formation of chiral piperidines from acyclic precursors. nih.gov

Table 1: Examples of C-H Functionalization Strategies for Piperidine Rings
Reaction TypeCatalyst/ReagentTypical Position FunctionalizedKey Feature
Rhodium-Catalyzed C-H InsertionRh2(TCPTAD)4C2Controlled by catalyst and N-protecting group nih.gov
Palladium-Catalyzed C-H ArylationPd(OAc)2C4Requires a directing group on the nitrogen acs.org
Radical-Mediated C-H CyanationChiral Copper CatalystC4 (δ-position)Enantioselective interception of an intramolecular H-atom transfer nih.gov

Oxidation and Reduction Pathways of the Piperidine Ring

The piperidine ring can undergo both oxidation and reduction reactions. Oxidation can lead to several products depending on the reagents and conditions. A common transformation is the dehydrogenation of the piperidine ring to form a pyridine (B92270) or a dihydropyridine (B1217469) derivative. google.comgoogle.com This process is typically carried out catalytically at high temperatures using catalysts such as palladium, platinum, or a mixture of copper, nickel, and chromium on a support. google.comgoogle.com

Oxidation can also occur at the carbon atoms adjacent to the nitrogen (the α-positions). The formation of an N-acyliminium ion intermediate via oxidation is a key strategy for the α-functionalization of piperidines. nih.gov This can be achieved using various oxidizing agents, including iodine(III) reagents. nih.gov Atmospheric oxidation, initiated by hydroxyl radicals, has been shown to proceed via H-abstraction from both the N-H and C-H groups, leading to products like 2,3,4,5-tetrahydropyridine. acs.org

Conversely, the piperidine ring is itself the product of the reduction of pyridine. This hydrogenation is a fundamental process, often utilizing transition metal catalysts under hydrogen pressure. nih.gov While the piperidine ring in this compound is already saturated, understanding the reverse reaction (dehydrogenation) is crucial for assessing its stability and potential metabolic pathways. utwente.nl

Reactivity of the Phenylamine Moiety

The phenylamine (aniline) portion of the molecule is characterized by the reactivity of the aromatic ring and the exocyclic primary amine group.

Electrophilic Aromatic Substitution Patterns

The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). libretexts.orgcognitoedu.orgwikipedia.org This is due to the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. chemistrysteps.combyjus.com The 3-piperidinyl substituent, being an alkyl group, is a weak activating group and is also an ortho, para-director. cognitoedu.orgsavemyexams.com

In this compound, the incoming electrophile will be directed by both groups. The powerful activating effect of the amino group will dominate. The positions ortho and para to the amino group are C2, C4, and C6. The position meta to the amino group is C5. The piperidinyl group is at C3. Therefore, electrophilic substitution is strongly favored at the C2, C4, and C6 positions. Steric hindrance from the bulky piperidinyl group at C3 might slightly disfavor substitution at the adjacent C2 and C4 positions compared to the C6 position. However, aniline itself is so reactive that reactions like bromination can be difficult to control, often leading to poly-substituted products such as 2,4,6-tribromoaniline. libretexts.orglibretexts.org

Table 2: Directing Effects of Substituents on the Phenylamine Ring
SubstituentPositionTypeDirecting InfluencePredicted Favored Positions for EAS
-NH2 (Amino)C1Strongly ActivatingOrtho, ParaC2, C4, C6
-Piperidin-3-yl (Alkyl)C3Weakly ActivatingOrtho, ParaC2, C4

It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. chemistrysteps.comyoutube.com This can lead to a significant amount of the meta-substituted product, complicating the reaction outcome. byjus.com

Amine Group Reactivity (e.g., acylation, alkylation)

The primary aromatic amine of the phenylamine moiety is nucleophilic, though less so than the aliphatic piperidine nitrogen. It readily undergoes reactions typical of primary amines, such as acylation and alkylation. ncert.nic.in

Acylation: The reaction with acid chlorides or anhydrides, known as acylation, converts the amine into an amide. ncert.nic.instudy.com This reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct. ncert.nic.in Acylation is a useful strategy to temporarily "protect" the amino group and moderate its powerful activating effect during electrophilic aromatic substitution. libretexts.orglibretexts.org The resulting acetanilide (B955) derivative is still an ortho, para-director but is less activating, allowing for more controlled, monosubstitution on the aromatic ring. libretexts.org

Alkylation: Similar to acylation, the amine can be alkylated using alkyl halides. ncert.nic.in However, controlling the degree of alkylation can be challenging, with the potential for overalkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. libretexts.org

Given the presence of two amine groups in this compound, selective acylation or alkylation can be achieved by exploiting the higher basicity and nucleophilicity of the piperidine nitrogen. Under carefully controlled, non-acidic conditions, reaction with one equivalent of an acylating or alkylating agent would likely occur preferentially at the piperidine nitrogen.

Interplay and Influence Between Piperidine and Phenylamine Moieties

The chemical behavior of this compound is dictated by the intricate interplay between its two core structural components: the saturated heterocyclic piperidine ring and the aromatic phenylamine moiety. The reactivity of the molecule is not merely a sum of its parts but is profoundly influenced by the conformational and electronic interactions between these two groups.

Conformational Effects on Overall Reactivity

The orientation of the phenylamine group influences the steric accessibility of both the piperidine's nitrogen lone pair and the reactive sites on the aromatic ring. For instance, in the equatorial conformer, the phenylamine group extends away from the bulk of the piperidine ring, potentially allowing for less hindered approach of reagents to the aromatic system. Conversely, the axial conformer might present greater steric hindrance to reactions on the phenylamine ring but could influence the accessibility of the piperidine nitrogen.

The conformational preference can be influenced by solvent effects and the presence of other substituents. Molecular mechanics calculations on substituted piperidines have shown that polar substituents can alter the conformational free energies, sometimes favoring the axial conformer upon protonation of the piperidine nitrogen due to electrostatic interactions. nih.gov While specific studies on this compound are not available, it is reasonable to infer that the equilibrium between the axial and equatorial conformers is a critical factor in determining the molecule's reaction pathways and rates.

Table 1: Postulated Conformational Influences on Reactivity
ConformerSteric Accessibility of Phenylamine RingSteric Accessibility of Piperidine NitrogenPotential Influence on Reactivity
EquatorialHigherLower (potentially shielded by the ring)Favors reactions on the aromatic ring, such as electrophilic substitution.
AxialLower (due to gauche-butane-like interactions)Higher (potentially more exposed)May favor reactions at the piperidine nitrogen, such as alkylation or protonation.

Electronic Influence of Substituents on Aromatic and Heterocyclic Rings

The electronic properties of the piperidine and phenylamine moieties are mutually influential. The phenylamine group contains a nitrogen atom whose lone pair of electrons can be delocalized into the aromatic π-system. This electron-donating effect activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. The incoming electrophiles are directed primarily to the ortho and para positions relative to the amino group.

Conversely, the piperidine ring, being a saturated secondary amine, is a basic center. The electron density on the piperidine nitrogen can be influenced by substituents on the phenylamine ring. Electron-withdrawing groups on the aromatic ring would decrease the basicity of the piperidine nitrogen through inductive effects, while electron-donating groups would enhance its basicity.

The reactivity of the molecule can be modulated by introducing substituents at various positions on either ring.

Substituents on the Phenylamine Ring: An electron-donating group (e.g., -OCH₃) on the phenylamine ring would further activate the ring towards electrophilic substitution and increase the basicity of the piperidine nitrogen. An electron-withdrawing group (e.g., -NO₂) would deactivate the aromatic ring and decrease the basicity of the piperidine nitrogen.

Substituents on the Piperidine Ring: Substituents on the piperidine ring would primarily exert steric and inductive effects, influencing the ring's conformation and the basicity of the nitrogen atom.

Reaction Mechanism Elucidation

Understanding the precise mechanisms of reactions involving this compound requires a combination of experimental and computational approaches. While specific studies on this molecule are limited, the established methodologies for mechanistic elucidation in organic chemistry provide a framework for how its reactivity could be investigated.

Experimental Mechanistic Studies (e.g., Kinetic Isotope Effects, Intermediate Isolation)

Experimental techniques are crucial for validating proposed reaction mechanisms. For reactions involving this compound, several methods could be employed:

Kinetic Isotope Effects (KIEs): KIEs are observed when an atom in the reactant is replaced by one of its isotopes, leading to a change in the reaction rate. This tool is particularly useful for determining whether a specific bond is broken in the rate-determining step of a reaction. For instance, in a reaction involving the cleavage of a C-H bond on the aromatic ring, substituting the hydrogen with deuterium (B1214612) (a heavier isotope) would result in a slower reaction rate if this bond is broken in the rate-limiting step.

Intermediate Isolation and Characterization: In some reactions, it may be possible to isolate or trap reactive intermediates. Spectroscopic techniques such as NMR, IR, and mass spectrometry can then be used to determine the structure of these intermediates, providing direct evidence for a particular reaction pathway. For example, in electrophilic aromatic substitution reactions, the sigma complex (arenium ion) is a key intermediate.

Cross-over Experiments: These experiments can help determine whether a reaction is intramolecular or intermolecular. For example, if a rearrangement reaction is suspected, running the reaction with a mixture of isotopically labeled and unlabeled starting materials and analyzing the product distribution can reveal the nature of the mechanism.

Table 2: Potential Experimental Studies for Mechanistic Elucidation
Experimental TechniqueInformation GainedExample Application for this compound
Kinetic Isotope Effect (KIE)Information about bond breaking in the rate-determining step.Deuterating the N-H of the phenylamine to study its role in a reaction.
Intermediate Isolation/TrappingDirect evidence of transient species in a reaction pathway.Trapping of a nitrenium ion intermediate in an oxidation reaction.
Cross-over ExperimentsDistinguishes between intramolecular and intermolecular pathways.Investigating a potential rearrangement of the piperidine ring.

Computational Mechanistic Studies (e.g., Transition State Analysis, Reaction Path Optimization)

Computational chemistry offers powerful tools for investigating reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) can be used to model the reaction pathways of this compound.

Transition State Analysis: Computational methods can be used to locate and characterize the transition state structures for a proposed reaction mechanism. The energy of the transition state determines the activation energy of the reaction, and its geometry provides insights into the bonding changes that occur during the reaction. For complex molecules like this compound, computational studies can help to understand the intricate electronic and steric effects that govern reactivity.

Reaction Path Optimization: Also known as Intrinsic Reaction Coordinate (IRC) calculations, this method involves mapping the entire energy profile of a reaction from reactants to products, passing through the transition state. This allows for a detailed understanding of the energetic landscape of the reaction and can confirm that a calculated transition state indeed connects the desired reactants and products. Such studies could reveal, for example, the preferred pathway for electrophilic attack on the phenylamine ring, considering the influence of the piperidine substituent.

While no specific computational studies on the reaction mechanisms of this compound have been published, research on related N-phenylpiperazine derivatives has utilized molecular docking to explore binding mechanisms, demonstrating the utility of computational approaches in this area. rsc.org

Applications in Chemical Research

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The bifunctional nature of the 3-piperidin-3-yl-phenylamine core, possessing both a nucleophilic amino group on the phenyl ring and a secondary amine within the piperidine (B6355638) ring, renders it an exceptionally useful building block in organic synthesis. These reactive sites allow for sequential or selective functionalization, providing a pathway to complex molecular architectures.

The this compound scaffold is a key starting material for the construction of more intricate heterocyclic systems. The inherent reactivity of the amine groups allows for their participation in a variety of cyclization reactions to form fused or spirocyclic ring systems. Piperidine-containing compounds are recognized as one of the most important synthetic medicinal blocks for drug construction. nih.gov The synthesis of substituted piperidines is a significant task in modern organic chemistry, with numerous methods developed for their preparation, including hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and multi-component reactions. nih.gov

For instance, the aminophenyl moiety can be diazotized and coupled, or acylated and then cyclized, to generate novel polycyclic structures incorporating the piperidine ring. A notable example of a related compound's application is the synthesis of (S)-3-(4-aminophenyl)piperidine, a chiral intermediate crucial for the preparation of Niraparib, a PARP (poly (ADP-ribose) polymerase) inhibitor used in cancer therapy. mdpi.com This underscores the value of the aminophenylpiperidine core in constructing medicinally relevant complex molecules. The development of efficient, stereoselective synthesis strategies for such diamines is in high demand for the manufacture of pharmaceutical intermediates. nih.govmdpi.com

Precursor ScaffoldSynthetic MethodResulting Heterocyclic SystemReference
N-protected 3-piperidoneGrignard reaction, elimination, reduction, deprotection, chiral resolution(S)-3-phenylpiperidine mdpi.com
(S)-3-phenylpiperidineNitration, Nitro reduction(S)-3-(4-aminophenyl)piperidine mdpi.com
N-Cbz-protected L-lysinolMulti-enzyme cascade (galactose oxidase and imine reductase)L-3-N-Cbz-aminoazepane nih.govmdpi.com
PyridineRh-catalyzed asymmetric reductive Heck reaction with arylboronic acidsEnantioenriched 3-piperidines wikipedia.org

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov The this compound scaffold is well-suited for DOS due to its multiple points of diversification. The piperidine ring and the phenyl ring can be substituted at various positions, and the amino groups can be derivatized to introduce a wide range of functional groups.

By employing a build/couple/pair strategy, different functionalities can be installed on the piperidine nitrogen and the phenylamine, followed by intramolecular reactions to yield a variety of distinct molecular frameworks. For example, using piperidine-based starting materials, researchers have generated libraries of polycyclic compounds. nih.gov This approach allows for the efficient exploration of chemical space around the this compound core, facilitating the discovery of novel compounds with interesting biological activities. arxiv.org The modular and efficient synthesis methods used in DOS can also rapidly provide initial structure-activity relationship data. arxiv.org

Development of Structure-Activity Relationships (SAR) in Chemical Compound Series

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The this compound scaffold provides an excellent platform for systematic SAR exploration.

By synthesizing series of analogues where specific parts of the molecule are systematically modified, researchers can probe the key interactions between the compound and its biological target. For example, substitutions on the phenyl ring can modulate electronic properties and steric bulk, while modifications at the piperidine nitrogen can alter polarity and basicity.

Compound SeriesTargetKey SAR FindingsReference
N-aryl-piperidine derivativesHuman Histamine (B1213489) H3 ReceptorPiperidine acts as a conformational spacer favoring binding; substituents on the aromatic ring greatly influence agonistic activity. nih.gov
Piperidine and Piperazine derivativesHistamine H3 and Sigma-1 ReceptorsThe piperidine moiety is a critical structural element for dual receptor activity. nih.gov
3-phenylpiperidine (B1330008) derivativesβ-catenin/B-cell lymphoma 9 (BCL9) PPISystematic modification led to potent inhibitors with in vivo anti-CRC activity. mdpi.com
3-amidinophenylalanine derivativesThrombinVariations of the amidino moiety and N- and C-terminal substituents led to potent inhibitors with improved pharmacokinetic properties. nih.gov

Investigation of Intermolecular Interactions and Supramolecular Chemistry

The this compound molecule contains several functional groups capable of engaging in a variety of non-covalent intermolecular interactions, which are crucial for molecular recognition, crystal packing, and biological function. mdpi.com The study of these interactions falls under the umbrella of supramolecular chemistry.

The primary amine on the phenyl ring and the secondary amine within the piperidine ring are both excellent hydrogen bond donors and acceptors. nih.gov These hydrogen bonds can play a significant role in dictating the conformation of the molecule and its binding to protein targets. For example, crystal structure analyses of related piperidine derivatives reveal extensive networks of N—H···N hydrogen bonds that form two-dimensional networks. nih.gov

Furthermore, the phenyl ring is capable of participating in π-π stacking interactions with other aromatic systems, a key interaction in stabilizing the structure of DNA and proteins, as well as in drug-receptor binding. mdpi.com The interplay between hydrogen bonding and π-stacking can lead to the formation of well-defined supramolecular assemblies and influences the solid-state properties of these compounds. mdpi.com Understanding these non-covalent interactions is vital for crystal engineering and for designing molecules with specific binding affinities and physicochemical properties. mdpi.com The rigid framework provided by supramolecular self-assembly can also be used to control the electronic properties of chromophores attached to the phenylamine moiety. nih.gov

Interaction TypeParticipating MoietySignificance
Hydrogen Bonding Phenylamine (-NH2), Piperidine (-NH-)Directs molecular recognition, stabilizes protein-ligand complexes, influences crystal packing and solubility. nih.gov
π-π Stacking Phenyl RingStabilizes interactions with aromatic residues in biological targets, contributes to the formation of supramolecular structures. mdpi.com
Hydrophobic Interactions Piperidine Ring (alkyl backbone)Contributes to binding affinity within hydrophobic pockets of proteins.

Future Research Directions

Development of Novel and Sustainable Synthetic Approaches

The synthesis of 3-substituted piperidines is of great interest to organic chemists due to the prevalence of this structural motif in pharmaceuticals and natural alkaloids. nih.govmdpi.com Future research will likely focus on developing more efficient, stereoselective, and environmentally benign methods to access 3-Piperidin-3-yl-phenylamine and its analogues.

Key areas of development include:

Catalytic Enantioselective Methods : While traditional methods often lack chiral control, modern approaches increasingly rely on catalysis. rsc.org Research into novel rhodium and copper-catalyzed asymmetric reactions, such as reductive Heck reactions or carbometalation of dihydropyridines, could provide highly enantioenriched 3-arylpiperidines. acs.org These methods offer broad functional group tolerance and the potential for gram-scale synthesis. acs.org

Enzymatic Cascades : Biocatalysis presents a sustainable alternative to conventional synthesis. rsc.org The use of multi-enzyme cascades, for instance combining galactose oxidase and imine reductase variants, can enable the stereoselective synthesis of chiral aminopiperidines from accessible starting materials in one-pot reactions, which prevents the racemization of unstable intermediates. rsc.org

Dearomatization Strategies : A straightforward conceptual approach to 3-substituted piperidines involves the functionalization of pyridine (B92270). acs.org Future work could further explore the chemo-enzymatic dearomatization of pyridiniums to access enantioenriched products, circumventing the high energy barrier of direct pyridine dearomatization. acs.org

Novel Cyclization Techniques : Intramolecular cyclization remains a fundamental strategy for constructing the piperidine (B6355638) ring. mdpi.com Exploration of photochemical methods, such as [2+2] intramolecular cycloaddition, could yield bicyclic piperidinones that are readily converted to the desired piperidine derivatives. mdpi.com

Table 1: Comparison of Modern Synthetic Strategies for 3-Substituted Piperidines

Strategy Key Features Advantages Potential Challenges
Asymmetric Catalysis Utilizes chiral metal catalysts (e.g., Rh, Cu) to control stereochemistry. acs.org High enantioselectivity, broad substrate scope, scalable. acs.org Catalyst cost and sensitivity, removal of metal residues.
Enzyme Cascades Employs multiple enzymes in a one-pot reaction to build complexity. rsc.org High stereoselectivity, mild reaction conditions, sustainable. rsc.org Enzyme stability and availability, substrate scope limitations.
Dearomatization Involves the reduction and functionalization of pyridine or pyridinium (B92312) precursors. acs.org Access to a wide variety of derivatives from common starting materials. acs.org Energetically demanding, may require multi-step processes. acs.org
Photochemical Cycloaddition Uses light to induce intramolecular ring formation. mdpi.com Access to unique bicyclic intermediates, scalable. mdpi.com Requires specialized equipment, potential for side reactions.

Advanced Spectroscopic and Structural Probing of Reactive Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. Future research should employ advanced spectroscopic techniques to identify and characterize transient intermediates in the synthesis of this compound. Elucidating structural changes during reactions can significantly aid in understanding structure-activity relationships. optica.org

Techniques such as in-situ NMR spectroscopy (including ¹H, ¹³C, and ¹⁵N NMR), rapid-injection NMR, and time-resolved mass spectrometry could be used to observe the formation and decay of key intermediates like Zincke imines or cyclic iminiums. rsc.orgacs.orgnih.gov This knowledge would facilitate the rational optimization of reaction conditions to improve yields and selectivities. For instance, ¹⁵N NMR can be particularly valuable for studying piperidine derivatives, especially in drug formulations where compounds are often administered as salts. optica.orgoptica.org

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of computational tools is revolutionizing drug discovery. bioengineer.org Machine learning (ML) and artificial intelligence (AI) can be leveraged to accelerate the design of novel analogues of this compound with tailored properties.

Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like random forests and support vector machines, can predict the biological activity and physicochemical properties of new derivatives. bioengineer.orgatomwise.com These models are trained on existing chemical libraries and biological data to enhance predictive accuracy. bioengineer.org

Generative Models : Generative deep learning models, such as Chemical Language Models (CLM), can design novel molecules from the ground up. nih.gov By fine-tuning these models with known active compounds featuring the 3-arylpiperidine scaffold, it is possible to generate new, synthesizable molecules that merge the pharmacophore requirements of multiple biological targets. nih.gov

Virtual Screening : Computational docking and molecular dynamics simulations can be used to screen virtual libraries of compounds against specific biological targets, identifying promising candidates for synthesis and testing. nih.govrsc.org This approach can streamline the hit-to-lead process and provide insights into the binding modes of potential ligands. nih.gov

Exploration of Unconventional Reactivity and Catalysis

Moving beyond established reaction pathways, future research could explore the unconventional reactivity of the this compound scaffold and its precursors. This includes investigating hypervalent iodine(III)-mediated reactions for C-H amination or alkene difunctionalization, which proceed under metal-free conditions. researchgate.net The development of novel iron-catalyzed reductive amination processes using environmentally benign reducing agents like phenylsilane (B129415) also represents a promising direction for greener chemistry. mdpi.com Such explorations could lead to the discovery of entirely new transformations and provide access to previously inaccessible chemical space.

Design of Next-Generation Chemical Probes and Tools for Biological Systems

Derivatives of this compound can serve as valuable scaffolds for the development of chemical probes to study biological systems. Designing and synthesizing labeled versions of the compound (e.g., with fluorescent tags, biotin, or photo-affinity labels) would enable direct monitoring of its engagement with protein targets in living cells. researchgate.net Understanding target engagement is a critical challenge in drug discovery, and such probes are essential for validating the mechanism of action and linking target modulation with cellular effects. researchgate.net These tools would be invaluable for identifying the specific binding partners of this compound and elucidating its biological function.

Multi-Target Ligand Design and Investigation of Polypharmacology

Complex diseases like Alzheimer's often involve multiple biological pathways, making multi-target-directed ligands (MTDLs) an attractive therapeutic strategy. nih.gov The 3-arylpiperidine scaffold is well-suited for the design of MTDLs due to its structural versatility. mdpi.com

Future research should focus on designing analogues of this compound that can simultaneously modulate multiple targets relevant to a specific disease. For example, in the context of Alzheimer's disease, ligands could be designed to inhibit both cholinesterases and beta-secretase 1 (BACE1). researchgate.net Generative AI models can be specifically employed to design ligands that fuse the pharmacophores necessary for interacting with two or more distinct binding sites. nih.gov The investigation of the resulting polypharmacology—the ability of a single compound to interact with multiple targets—could lead to the development of more effective and holistic therapeutic agents. nih.gov

Q & A

Q. What experimental methodologies are recommended for synthesizing 3-Piperidin-3-yl-phenylamine with high purity?

Synthesis typically involves coupling piperidine derivatives with phenylamine precursors via Buchwald-Hartwig amination or reductive amination. Key steps include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Quality control : Validate purity using NMR (¹H/¹³C), HPLC (>95%), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • pH stability assays : Incubate the compound in buffers (pH 3–11) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~250 nm) or LC-MS .
  • Structural analysis : Use FT-IR to track functional group integrity (e.g., NH stretching at ~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Receptor binding assays : Radioligand displacement studies (e.g., for σ or opioid receptors due to piperidine’s pharmacophore role) .
  • Cytotoxicity screening : MTT assay on HEK-293 or HepG2 cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported binding affinities of this compound analogs?

  • Molecular docking : Compare docking scores (AutoDock Vina) across analogs to identify key residue interactions (e.g., hydrophobic pockets vs. hydrogen bonding) .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
  • Data reconciliation : Cross-validate computational predictions with SPR (surface plasmon resonance) experimental KD values .

Q. What strategies optimize selectivity for this compound derivatives in multi-target pharmacological studies?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance σ1 receptor selectivity .
  • Pharmacophore mapping : Overlay structures with co-crystallized ligands (PDB: 6VMS) to identify steric clashes or favorable interactions .
  • Selectivity profiling : Screen against panels of 50+ GPCRs, kinases, and ion channels (Eurofins Cerep assays) .

Q. How should researchers design studies to address discrepancies in reported metabolic pathways of this compound?

  • Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolites via radio-HPLC .
  • Cross-species comparison : Incubate with liver microsomes from human, rat, and mouse to identify species-specific CYP450 isoforms .
  • Data normalization : Use internal standards (e.g., deuterated analogs) to control for matrix effects in LC-MS/MS .

Methodological Guidance

Q. How to analyze conflicting data on the compound’s solubility in polar vs. non-polar solvents?

  • Solubility parameter calculation : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility .
  • Experimental validation : Shake-flask method in water, DMSO, and chloroform; quantify via gravimetric analysis .

Q. What statistical approaches are robust for dose-response studies involving this compound?

  • Non-linear regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% CI .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Safety and Compliance

Q. What protocols ensure safe handling of this compound in electrophysiology experiments?

  • PPE : Nitrile gloves, lab coat, and safety goggles (WGK 3 classification) .
  • Ventilation : Use fume hoods during weighing and solution preparation (avoid inhalation of fine powders) .

Q. How to document stability under long-term storage for regulatory compliance?

  • ICH guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months); monitor degradation via UPLC .
  • Container selection : Store in amber glass vials under argon to prevent oxidation .

Emerging Research Directions

Q. Can this compound serve as a scaffold for photodynamic therapy agents?

  • Photoactivity screening : Test UV-Vis absorption (300–500 nm) and singlet oxygen quantum yield (using DPBF as a probe) .
  • Structural modification : Conjugate with porphyrin derivatives to enhance light absorption .

Q. What in silico tools predict environmental toxicity of piperidine-containing compounds?

  • QSAR models : Use EPI Suite to estimate bioaccumulation (log BCF) and aquatic toxicity (LC₅₀ for fish) .
  • Read-across analysis : Compare with structurally similar compounds in the ECHA database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.